Cas no 62369-16-8 (Cyclooctanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-)

Cyclooctanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]- structure
62369-16-8 structure
Product name:Cyclooctanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-
CAS No:62369-16-8
MF:C17H22O3
MW:274.354785442352
CID:447671
PubChem ID:21491523

Cyclooctanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]- Chemical and Physical Properties

Names and Identifiers

    • Cyclooctanone, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-
    • 2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclooctan-1-one
    • SCHEMBL11867275
    • DTXSID20614800
    • 62369-16-8
    • Inchi: InChI=1S/C17H22O3/c1-20-15-10-8-13(9-11-15)17(19)12-14-6-4-2-3-5-7-16(14)18/h8-11,14H,2-7,12H2,1H3
    • InChI Key: XNHDFXKSYHHZSK-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C(=O)CC2CCCCCCC2=O

Computed Properties

  • Exact Mass: 274.15696
  • Monoisotopic Mass: 274.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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